1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride
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Overview
Description
1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride is an organic compound with the chemical formula C8H9ClFNO2. It is a derivative of phenyl ethanone, characterized by the presence of amino, fluoro, and hydroxy functional groups on the aromatic ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-5-fluoro-4-hydroxybenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone.
Hydrogenation: The chalcone is then hydrogenated using a catalyst like palladium on carbon to yield 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one.
Reduction: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)ethan-1-one: Lacks the amino and fluoro groups, resulting in different chemical properties.
1-(3-Amino-4-hydroxyphenyl)ethan-1-one: Similar structure but without the fluoro group.
1-(3-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride is unique due to the combination of amino, fluoro, and hydroxy functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(3-amino-5-fluoro-4-hydroxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-4(11)5-2-6(9)8(12)7(10)3-5;/h2-3,12H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOBRXNBMGMXDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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